molecular formula C21H18ClN3O3 B3633302 (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B3633302
M. Wt: 395.8 g/mol
InChI Key: ZVEWBONKDVVSAG-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorophenyl group, an isoquinoline derivative, and a diazinane trione core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the chlorophenyl and isoquinoline intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the diazinane trione core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and solvent selection, to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly its ability to interact with specific molecular targets and pathways. It may be studied for its potential use in drug development and disease treatment.

Industry

In industry, this compound may be used as an intermediate in the synthesis of other complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione include other diazinane derivatives, isoquinoline-based compounds, and chlorophenyl-containing molecules. Examples include:

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-18-8-4-3-7-16(18)12-25-20(27)17(19(26)23-21(25)28)13-24-10-9-14-5-1-2-6-15(14)11-24/h1-8,13H,9-12H2,(H,23,26,28)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEWBONKDVVSAG-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-1-[(2-chlorophenyl)methyl]-5-(3,4-dihydro-1H-isoquinolin-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

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